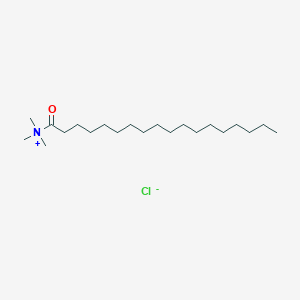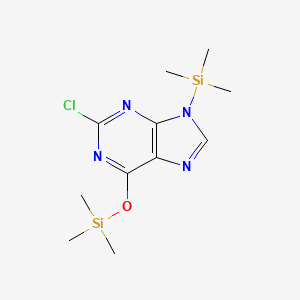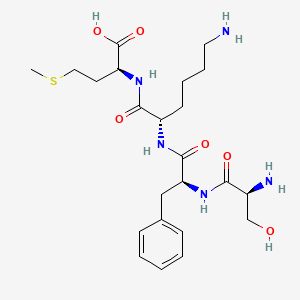![molecular formula C23H22O3 B12527540 Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate CAS No. 691899-07-7](/img/structure/B12527540.png)
Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a methoxyphenyl moiety, which is further linked to a propanoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate typically involves the esterification of 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoic acid.
Reduction: 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanol.
Substitution: Various substituted derivatives of the biphenyl moiety, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with aromatic receptors, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-{4-[([1,1’-biphenyl]-4-yl)methoxy]phenyl}propanoate: Similar structure but with the biphenyl group attached at a different position.
Methyl 3-{4-[([1,1’-biphenyl]-3-yl)methoxy]phenyl}propanoate: Another positional isomer with the biphenyl group attached at the 3-position.
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)ethoxy]phenyl}propanoate: Similar compound with an ethoxy group instead of a methoxy group.
Uniqueness
Methyl 3-{4-[([1,1’-biphenyl]-2-yl)methoxy]phenyl}propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the biphenyl moiety and the methoxy group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
691899-07-7 |
|---|---|
Molekularformel |
C23H22O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
methyl 3-[4-[(2-phenylphenyl)methoxy]phenyl]propanoate |
InChI |
InChI=1S/C23H22O3/c1-25-23(24)16-13-18-11-14-21(15-12-18)26-17-20-9-5-6-10-22(20)19-7-3-2-4-8-19/h2-12,14-15H,13,16-17H2,1H3 |
InChI-Schlüssel |
WXMFXWARFGCVRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2R)-1-Hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B12527459.png)
![L-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-2-propyl-L-histidyl-](/img/structure/B12527461.png)

![3-(Bromomethyl)-5-fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophene](/img/structure/B12527476.png)

![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)


![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)

![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)
